2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Description
“2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a chemical compound in the acetamide group1. It has a molecular formula of C18H17BrN2O2 and a molecular weight of 373.251.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide”. However, indole derivatives are often synthesized for their diverse biological activities2. The synthesis of similar compounds often involves reactions between tryptamine and other compounds3.Molecular Structure Analysis
The molecular structure of “2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide” is not directly available. However, the structure of similar compounds, such as “2-(4-Bromo-1H-indol-3-yl)acetonitrile”, has been studied4. In this compound, the non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system4.Chemical Reactions Analysis
Specific chemical reactions involving "2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)Scientific Research Applications
Synthesis and Pharmacological Assessment
- Novel acetamide derivatives, including 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, were synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Compounds in this series exhibited activities comparable to standard drugs, with specific groups like bromo, tert-butyl, and nitro enhancing activity (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Activity
- Newer derivatives, including those related to 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, demonstrated significant antibacterial and antifungal activities. These compounds were synthesized and evaluated for their potential in treating microbial infections (Fuloria, Fuloria, & Gupta, 2014).
Anticancer and Analgesic Applications
- Derivatives of 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide were found to exhibit anticancer, anti-inflammatory, and analgesic activities. These compounds were synthesized using the Leuckart synthetic pathway, with specific structural features enhancing their therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Characterization for Potential Therapeutic Uses
- The synthesis and characterization of various acetamide derivatives, including those related to 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, were carried out for exploring their potential therapeutic uses. These studies contribute to understanding the structure-activity relationship of these compounds (Laban et al., 2023).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-14-5-7-15(8-6-14)23-12-18(22)20-10-9-13-11-21-17-4-2-1-3-16(13)17/h1-8,11,21H,9-10,12H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLZEYQMIJTNNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
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